

A Technical Guide to the Chemical and Pharmacological Properties of Datiscin

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Compound of Interest

Compound Name: *Datiscin*

Cat. No.: *B13437614*

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Abstract

Datiscin is a naturally occurring flavonoid glycoside found in several plant species, most notably from the genus *Datisca*. As a member of the flavonol subclass, it consists of the aglycone datiscetin linked to the disaccharide rutinose. This compound has garnered interest within the scientific community for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of **Datiscin**'s chemical structure, physicochemical properties, and known biological activities. It details standardized experimental protocols for its extraction, purification, and analysis, and explores its metabolic fate and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of **Datiscin** for further investigation and application.

Chemical Identity and Structure

Datiscin is structurally characterized as datiscetin-3-O-rutinoside. The aglycone, datiscetin, is a flavonol with a C6-C3-C6 backbone. This core structure is glycosidically linked at the C3 position to rutinose, which is a disaccharide composed of α -L-rhamnopyranose and β -D-glucopyranose.

Table 1: Chemical Identifiers for **Datiscin**

Identifier	Value	Citation(s)
IUPAC Name	5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one	[1]
Synonyms	Datiscetin-3-O-rutinoside, Datiscoside, Datistin, Daticoside	[2][3][4]
CAS Number	16310-92-2	[2][5]
Molecular Formula	C27H30O15	[1][2]
Molecular Weight	594.52 g/mol	[2][6]
InChIKey	BJJCTXDEJUWVIC-QHWHWDPRSA-N	[1]

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O">C@@HO | [1] |

Physicochemical Properties

Datiscin presents as a powder and its properties are largely dictated by its polyhydroxylated flavonoid structure and the presence of the bulky sugar moiety, which increases its polarity.[4] Many of its physicochemical properties have been determined through predictive modeling, with experimental data available for its melting point and solubility in common organic solvents.

Table 2: Physicochemical Properties of **Datiscin**

Property	Value	Citation(s)
Physical Form	Powder	[4] [6]
Melting Point	190-193 °C	[2]
Boiling Point	929.0 ± 65.0 °C (Predicted)	[2] [5]
Density	1.76 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	6.16 ± 0.40 (Predicted)	[2]
Water Solubility	2285 mg/L at 25 °C (Estimated)	[5]
Organic Solvents	Soluble in DMSO, Pyridine, Methanol, Ethanol	[6]

| XlogP3 | -0.9 (Predicted) |[\[1\]](#)[\[5\]](#) |

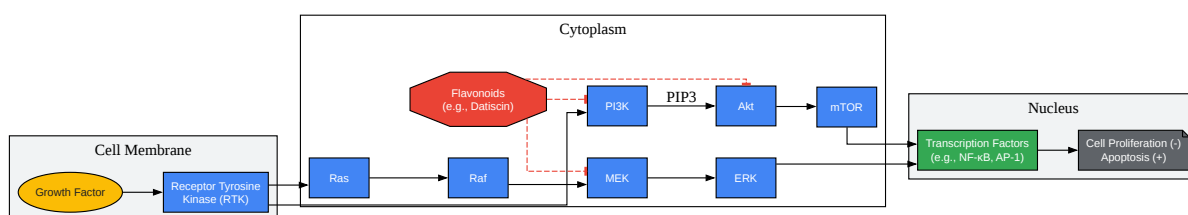
Pharmacological Properties and Biological Activity

Datiscin is recognized for its potential pharmacological activities, which are primarily attributed to its flavonoid structure. Its mode of action is believed to involve the modulation of various biochemical pathways and interaction with reactive oxygen species.[\[3\]](#)

- **Antioxidant Activity:** The primary mechanism of action for **Datiscin** is suggested to be its ability to scavenge free radicals and reactive oxygen species.[\[3\]](#) This antioxidant property may help mitigate cellular oxidative stress, which is implicated in numerous chronic inflammatory conditions and age-related diseases.[\[3\]](#)
- **Anti-inflammatory and Analgesic Effects:** Preliminary interest in **Datiscin** stems from its potential anti-inflammatory and analgesic properties, though detailed mechanistic studies are still ongoing.[\[3\]](#)
- **Fungitoxic Activity:** The aglycone of **Datiscin**, datiscetin, has demonstrated fungitoxic activity against organisms such as *Fusarium oxysporum*.[\[7\]](#)

Signaling Pathway Modulation

While specific signaling pathways modulated by **Datiscin** are not yet fully elucidated, flavonoids as a class are known to interact with multiple key cellular signaling cascades, particularly those involved in cell survival, proliferation, and apoptosis.[8][9] These pathways include the PI3K/Akt/mTOR and MAPK pathways. It is hypothesized that **Datiscin**, like other flavonols, may exert its biological effects by inhibiting protein kinases within these cascades, thereby influencing downstream transcription factors and cellular responses.



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Caption: General mechanism of flavonoid modulation of PI3K/Akt and MAPK pathways.

Experimental Methodologies

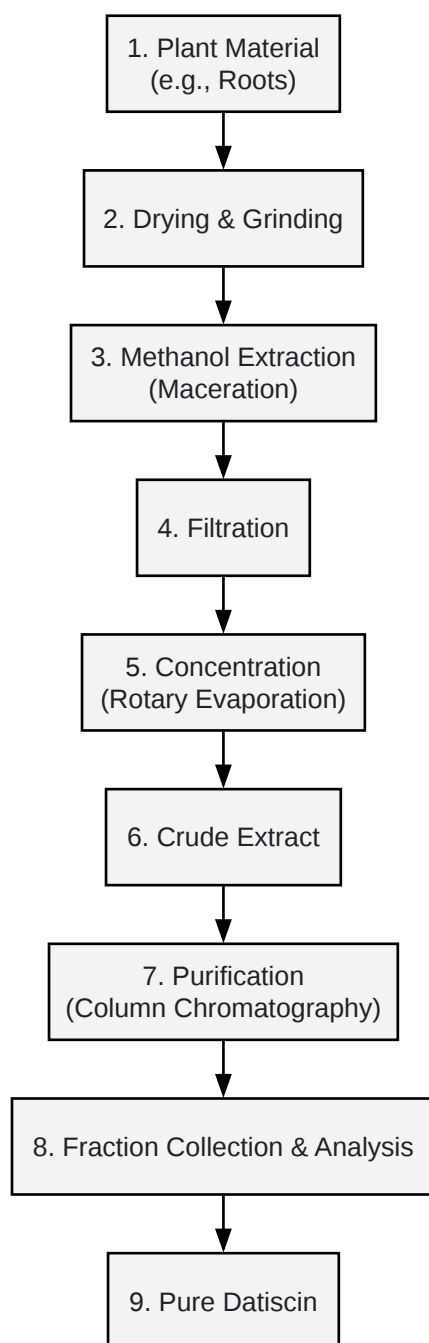
Extraction and Purification Protocol

Datiscin is naturally sourced from plants such as *Datisca glomerata* and *Primula officinalis*. [2] [6] A generalized protocol for its extraction and purification from plant material involves solvent extraction followed by chromatographic separation.

Protocol: Generalized Extraction and Purification of **Datiscin**

- Preparation of Plant Material: Air-dry the plant material (e.g., roots) and grind it into a fine powder to increase the surface area for extraction.
- Solvent Extraction (Maceration):

- Suspend the powdered plant material in 70-90% methanol (e.g., 1:10 solid-to-solvent ratio).
- Agitate the mixture at room temperature for 24-48 hours.
- Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to maximize yield.
- Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Resuspend the crude extract in water.
 - Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar impurities. Flavonoid glycosides typically partition into the more polar ethyl acetate or aqueous phases.
- Chromatographic Purification:
 - Subject the flavonoid-rich fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.
 - Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the compounds.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing **Datiscin**.
- Final Purification: Pool the **Datiscin**-rich fractions and perform recrystallization or preparative HPLC to obtain the purified compound.



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Caption: Experimental workflow for the extraction and purification of **Datiscin**.

Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard technique for the identification and quantification of **Datiscin**. A reversed-phase HPLC method coupled with a Diode-Array Detector (DAD) is commonly employed.

Table 3: Example HPLC Parameters for **Datiscin** Analysis

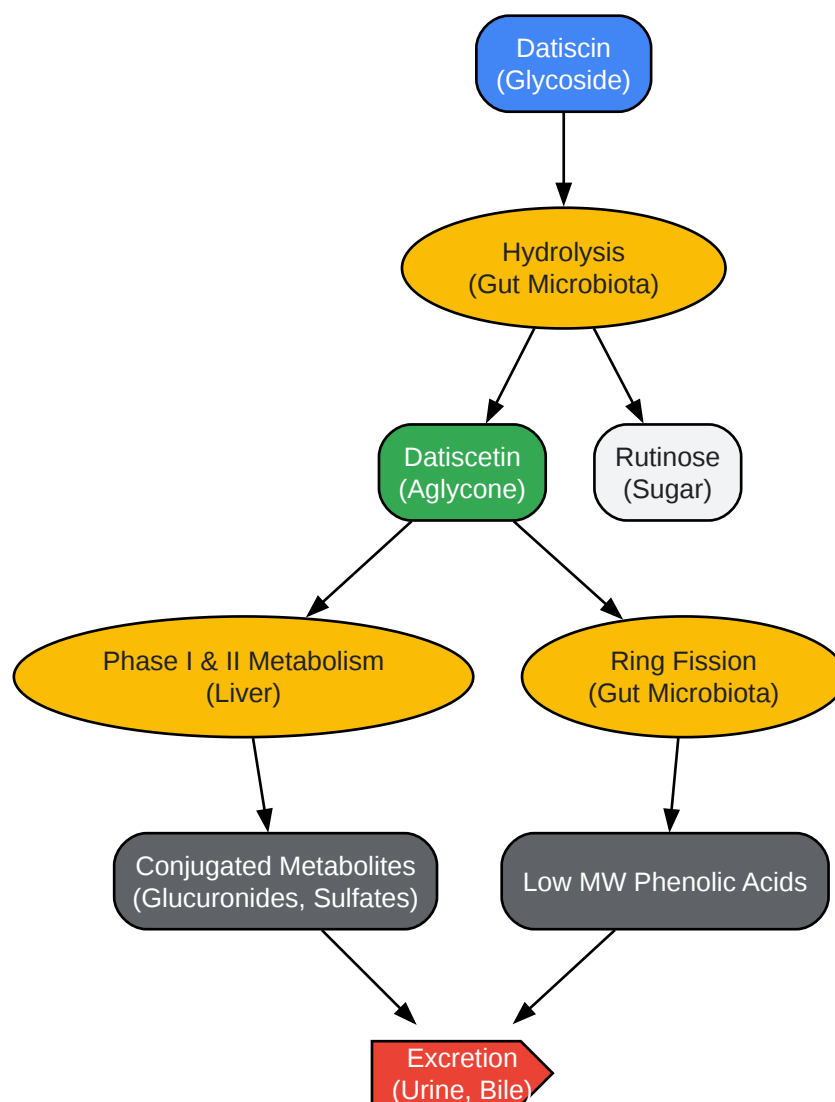
Parameter	Specification	Citation(s)
Column	C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)	[10]
Mobile Phase A	Water with 0.1% Formic Acid	[11][12]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[11][12]
Elution Mode	Gradient elution	[10][12]
Flow Rate	1.0 mL/min	[10][11]
Detection	DAD at ~254-280 nm	[11]
Injection Volume	10-20 µL	[10]

| Column Temperature | 35 °C [[11]] |

Metabolic Pathways

As a flavonoid glycoside, **Datiscin** is expected to undergo significant metabolism in the human body, primarily mediated by intestinal microbiota and hepatic enzymes.[13][14]

- **Hydrolysis:** The first metabolic step for flavonoid glycosides like **Datiscin** is the hydrolysis of the glycosidic bond. This is carried out by β -glucosidases present in the small intestine or, more significantly, by the gut microbiota in the colon. This reaction releases the aglycone, datiscetin, and the disaccharide, rutinose.[14]
- **Aglycone Metabolism:** Once formed, datiscetin can be absorbed and undergo Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver.[13]
- **Microbiota-Dependent Degradation:** Unabsorbed datiscetin in the colon can be further degraded by microbial enzymes, leading to the cleavage of its ring structure and the formation of smaller phenolic acids and other low molecular weight compounds, which can then be absorbed.[14]



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Caption: Proposed metabolic pathway of **Datiscin** in the human body.

Conclusion

Datiscin is a well-characterized flavonol glycoside with defined chemical and physical properties. Its biological activities, particularly as an antioxidant, make it a compound of interest for further research in pharmacology and drug development. The methodologies for its extraction and analysis are well-established, providing a solid foundation for future studies. A deeper investigation into its specific molecular targets and its efficacy in various disease models is warranted to fully understand and harness its therapeutic potential.

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